2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine
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Overview
Description
2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 9-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Pyrazole Substitution: The 1-methyl-1H-pyrazol-4-yl group is introduced via nucleophilic substitution reactions. This step often involves the use of pyrazole derivatives and appropriate base catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 2-substituted purine derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-9H-purine: Lacks the pyrazole group, making it less versatile in terms of chemical reactivity and biological activity.
9-(1-methyl-1H-pyrazol-4-yl)-9H-purine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness
2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is unique due to the presence of both the chlorine atom and the pyrazole group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-9-(1-methylpyrazol-4-yl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN6/c1-15-4-6(2-13-15)16-5-12-7-3-11-9(10)14-8(7)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAOQEUUUFAHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=NC3=CN=C(N=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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